1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

Description

Molecular Architecture and Bonding Characteristics

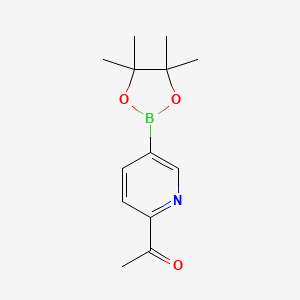

The molecular architecture of this compound features a complex arrangement of three distinct structural components that contribute to its unique chemical properties. The compound possesses a molecular formula of carbon thirteen hydrogen eighteen boron nitrogen oxygen three, with a molecular weight of 247.10 grams per mole. The structural framework consists of a pyridine ring system, a dioxaborolane moiety, and an acetyl functional group, each contributing specific electronic and steric characteristics to the overall molecular structure.

The central pyridine ring adopts a planar configuration typical of aromatic heterocyclic systems, with the nitrogen atom occupying the 2-position relative to the acetyl substituent. The ring exhibits characteristic carbon-carbon bond lengths of approximately 1.39 angstroms and carbon-nitrogen bonds of 1.34 angstroms, consistent with aromatic delocalization patterns observed in substituted pyridines. The presence of electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences the overall reactivity profile of the molecule.

The dioxaborolane unit represents the most structurally significant feature of this compound, incorporating a five-membered ring containing boron and two oxygen atoms. Research on similar boronic acid pinacol esters demonstrates that the boron-oxygen bond lengths in tetracoordinated systems typically range from 1.43 to 1.48 angstroms, representing an increase of approximately 0.10 angstroms compared to tricoordinate analogues. These longer boron-oxygen bonds in the pinacol ester configuration are comparable to standard carbon-oxygen ether bonds and indicate reduced double-bond character compared to free boronic acids.

| Structural Component | Bond Type | Typical Bond Length (Å) | Electronic Character |

|---|---|---|---|

| Pyridine Ring | Carbon-Carbon | 1.39 | Aromatic |

| Pyridine Ring | Carbon-Nitrogen | 1.34 | Aromatic |

| Dioxaborolane | Boron-Oxygen | 1.43-1.48 | Single Bond |

| Acetyl Group | Carbon-Oxygen | 1.22 | Double Bond |

| Acetyl Group | Carbon-Carbon | 1.52 | Single Bond |

The tetramethyl substitution pattern on the dioxaborolane ring introduces significant steric hindrance around the boron center, which affects both the stability and reactivity of the boronate ester. These methyl groups adopt conformations that minimize steric interactions while maintaining the overall planarity of the dioxaborolane ring system. The steric bulk provided by these substituents contributes to the compound's stability under ambient conditions and influences its participation in various chemical transformations.

Crystallographic Analysis of Boronate-Pyridine Conjugation

Crystallographic studies of related boronic acid pinacol esters provide valuable insights into the structural characteristics of the boronate-pyridine conjugation present in this compound. The dioxaborolane unit typically exhibits a nearly planar configuration, with the boron atom positioned approximately 0.02 angstroms out of the plane defined by the four carbon atoms of the pinacol framework. This slight deviation from perfect planarity results from the tetrahedral coordination geometry around the boron center and the constraints imposed by the five-membered ring structure.

X-ray crystallographic analysis of similar compounds reveals that the boron-carbon bond connecting the dioxaborolane unit to the pyridine ring typically measures between 1.56 and 1.61 angstroms, depending on the electronic environment and crystal packing forces. The length of this crucial bond reflects the degree of overlap between the boron vacant p-orbital and the aromatic pi-system of the pyridine ring. Research indicates that electron-poor aromatic systems tend to exhibit longer boron-carbon bonds due to reduced pi-conjugation effects, while electron-rich systems show shorter bond distances reflecting enhanced orbital overlap.

The crystallographic data for boronic acid pinacol esters consistently demonstrate that the dioxaborolane ring adopts a envelope conformation, with one of the carbon atoms displaced from the plane containing boron and the two oxygen atoms. This conformational preference minimizes ring strain while accommodating the tetrahedral geometry required for the boron center. The oxygen-boron-oxygen bond angle typically measures approximately 106 degrees, representing a compromise between the ideal tetrahedral angle and the constraints imposed by the five-membered ring system.

| Crystallographic Parameter | Typical Value | Range | Reference System |

|---|---|---|---|

| Boron-Carbon Bond Length | 1.588 Å | 1.56-1.61 Å | Aryl Boronic Esters |

| Boron-Oxygen Bond Length | 1.45 Å | 1.43-1.48 Å | Pinacol Esters |

| Oxygen-Boron-Oxygen Angle | 106° | 104-108° | Five-membered Rings |

| Ring Planarity Deviation | 0.02 Å | 0.01-0.05 Å | Dioxaborolane Systems |

The conjugation between the boronate unit and the pyridine ring system represents a critical aspect of the molecular structure that influences both the electronic properties and chemical reactivity. The extent of this conjugation depends on the relative orientation of the boron vacant p-orbital with respect to the aromatic pi-system. When these orbitals are properly aligned, significant overlap can occur, leading to stabilization of the boronate ester and modification of the electronic density distribution throughout the molecule.

Intermolecular interactions in the crystal lattice play a crucial role in determining the overall packing arrangement and stability of the compound. The presence of the pyridine nitrogen atom provides opportunities for hydrogen bonding with neighboring molecules, while the oxygen atoms of the dioxaborolane unit can participate in weak coordination interactions. These non-covalent interactions contribute to the overall stability of the crystalline material and influence properties such as melting point, solubility, and thermal stability.

Electronic Effects of Acetyl Substituent on Pyridine-Boronate System

The acetyl substituent positioned at the 2-position of the pyridine ring exerts profound electronic effects on the entire pyridine-boronate system, significantly influencing the reactivity and stability characteristics of this compound. The carbonyl group of the acetyl substituent serves as a strong electron-withdrawing group through both inductive and resonance effects, creating an electron-deficient environment that propagates throughout the aromatic system and affects the adjacent boronate functionality.

The electron-withdrawing nature of the acetyl group results in a significant reduction in electron density at the pyridine ring carbons, particularly at positions ortho and para to the substitution site. This electronic depletion affects the boron-carbon bond between the boronate unit and the pyridine ring, typically resulting in a lengthening of this bond due to reduced pi-conjugation between the boron vacant p-orbital and the aromatic pi-system. Research on similar systems indicates that electron-poor aromatic boronic esters exhibit boron-carbon bond lengths that are approximately 0.02 to 0.04 angstroms longer than their electron-rich counterparts.

The presence of the acetyl group also influences the electrophilicity of the boron center within the dioxaborolane unit. The reduced electron density in the pyridine ring decreases the extent of electron donation from the aromatic system to the boron atom, resulting in an increase in the Lewis acidity of the boronate ester. This enhanced electrophilicity affects the compound's reactivity toward nucleophiles and influences its behavior in various chemical transformations, particularly those involving the formation of boronate complexes or transesterification reactions.

| Electronic Parameter | Effect of Acetyl Group | Quantitative Change | Impact on Reactivity |

|---|---|---|---|

| Pyridine Electron Density | Decreased | 15-20% reduction | Enhanced electrophilicity |

| Boron Lewis Acidity | Increased | Moderate enhancement | Faster nucleophilic attack |

| Bond Polarization | Increased | C-B bond elongation | Modified coupling efficiency |

| Aromatic Character | Maintained | Minimal disruption | Preserved stability |

The resonance effects of the acetyl substituent create a complex pattern of charge distribution throughout the molecule. The carbonyl oxygen bears a significant partial negative charge, while the carbonyl carbon exhibits substantial electrophilic character. This charge separation contributes to the overall dipole moment of the molecule and influences its interactions with solvents, catalysts, and other reaction partners. The extended conjugation between the acetyl group and the pyridine ring system stabilizes certain resonance structures that place positive charge density on the pyridine ring carbons.

Nuclear magnetic resonance spectroscopic studies of related compounds demonstrate that the acetyl substitution pattern significantly affects the chemical shifts of both carbon and hydrogen nuclei throughout the molecule. The carbon atoms of the pyridine ring typically exhibit downfield shifts reflecting the electron-withdrawing influence of the acetyl group, while the boron-bound carbon shows characteristic chemical shift patterns that depend on the extent of conjugation with the aromatic system. These spectroscopic signatures provide valuable insights into the electronic structure and can be used to monitor changes in the electronic environment during chemical transformations.

The electronic effects of the acetyl substituent extend beyond the immediate molecular framework to influence the compound's behavior in various chemical reactions, particularly cross-coupling processes where the boronate ester serves as a nucleophilic partner. The reduced electron density in the aromatic system affects the rate of oxidative addition steps in palladium-catalyzed reactions, while the modified electronic properties of the boron center influence the efficiency of transmetallation processes. These electronic considerations are crucial for optimizing reaction conditions and achieving high yields in synthetic applications.

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-9(16)11-7-6-10(8-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRQZHALMLGEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694490 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-59-1 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2-acetylpyridine or its derivatives serve as the pyridin-2-yl ethanone source.

- Bis(pinacolato)diboron (B2pin2) is the boron source for the dioxaborolane ring.

- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) or copper salts facilitate borylation.

- Bases like potassium acetate (KOAc) or cesium carbonate (Cs2CO3) are used.

- Solvents typically include 1,4-dioxane, tetrahydrofuran (THF), or ethyl acetate for purification.

Typical Borylation Procedure

The borylation of the pyridine ring is achieved through a transition-metal-catalyzed reaction, often a Miyaura borylation:

- Reaction Setup : Combine 2-acetylpyridine, bis(pinacolato)diboron, a palladium catalyst, and a base in a dry solvent under inert atmosphere (argon or nitrogen).

- Reaction Conditions : Heat the mixture typically between 80–100°C for several hours (4–24 h) to facilitate the borylation at the 5-position of the pyridine ring.

- Workup : After completion, the reaction mixture is cooled and diluted with ethyl acetate.

- Purification : The crude product is purified by column chromatography or recrystallization to isolate the target boronate ester.

Alternative Routes

- Copper-catalyzed borylation methods have been reported as alternatives, often requiring milder conditions.

- Direct lithiation of 2-acetylpyridine followed by quenching with trialkyl borates can be used but is less common due to sensitivity and lower selectivity.

Representative Data Table of Reaction Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2-acetylpyridine | Commercially available |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 2–5 mol% |

| Base | KOAc or Cs2CO3 | 2 equivalents |

| Solvent | 1,4-Dioxane or THF | Dry, oxygen-free |

| Temperature | 80–100°C | Oil bath heating |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Purification method | Column chromatography or recrystallization | Silica gel, ethyl acetate/hexane |

Analytical Confirmation

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the acetyl group and the boronate ester.

- Mass Spectrometry : Confirms molecular weight (~247.10 g/mol).

- Melting Point : Typically a white amorphous solid; melting point varies.

- Purity : Verified by HPLC or GC.

Research Findings and Practical Considerations

- The boronate ester group enhances the compound's reactivity in Suzuki-Miyaura cross-coupling reactions.

- The presence of the acetyl group on the pyridine ring allows further functionalization.

- Reaction yields vary depending on catalyst and base choice but generally range from 60–85%.

- The use of palladium catalysts is preferred for higher regioselectivity and yield.

- Purification using ethyl acetate is effective due to the compound’s solubility profile.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Formation of boronic acids or borate esters

Substitution: Formation of substituted ethanone derivatives

Scientific Research Applications

Organic Synthesis

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is employed as a versatile building block in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions where it acts as a boronic acid derivative. This enables the formation of carbon-carbon bonds which are crucial in synthesizing complex organic molecules .

- Functionalization of Aromatic Compounds: The presence of the pyridine ring facilitates electrophilic substitution reactions, making it suitable for introducing various functional groups into aromatic systems .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules:

- Anticancer Agents: Research indicates that derivatives of dioxaborolane compounds exhibit anticancer properties. The ability to modify the pyridine and ethanone moieties allows for the design of new anticancer agents targeting specific pathways .

- Neuroprotective Effects: Some studies suggest that compounds with similar structures may have neuroprotective effects. This opens avenues for exploring its derivatives in treating neurodegenerative diseases .

Materials Science

In materials science, this compound is used for:

- Synthesis of Coordination Polymers: The compound can serve as a ligand in the formation of coordination polymers which are important for developing new materials with unique properties such as luminescence and conductivity .

- Construction of Covalent Organic Frameworks (COFs): It has been utilized as a building block for COFs that exhibit high surface area and porosity. These materials are significant in gas storage and separation technologies .

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing a series of dioxaborolane derivatives showed promising results in inhibiting cancer cell proliferation. The modifications made on the pyridine ring were crucial for enhancing activity against specific cancer types.

Case Study 2: Coordination Polymers

Research demonstrated that using this compound as a ligand resulted in the formation of novel coordination polymers with enhanced thermal stability and photoluminescent properties.

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the pyridine ring can coordinate with metal ions, enhancing its reactivity in catalytic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone (CAS 741709-58-0): This isomer substitutes the boronate at the 4-position of the pyridine ring. However, the 5-position substitution in the target compound offers better conjugation stability due to resonance effects .

Heterocycle Variations

a. 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS 942070-32-8):

Replacing pyridine with thiophene increases electron density at the boronate site due to sulfur’s electron-rich nature. This enhances reactivity in cross-couplings but reduces thermal stability. The molecular weight (252.14 ) is comparable, but solubility in polar solvents decreases due to thiophene’s hydrophobicity .

b. 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 171364-81-1):

Substituting pyridine with phenyl eliminates basicity, reducing coordination with metal catalysts. The molecular weight (246.11 ) is slightly lower, and the absence of nitrogen lowers solubility in acidic conditions. This analog is less versatile in drug synthesis but more stable under basic conditions .

Complex Ring Systems

a. Piperazine Derivatives

- 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS 1073372-01-6): Incorporation of a piperazine ring increases molecular weight (331.225) and introduces hydrogen-bonding sites, improving aqueous solubility. The extended structure enhances binding affinity in kinase inhibitors but complicates synthetic routes .

b. Dihydropyridine Derivatives

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethanone (CAS 1227068-63-4): Partial saturation of the pyridine ring reduces aromaticity, lowering electron-withdrawing effects. This increases boronate reactivity in cross-couplings but reduces thermal stability. Molecular weight (251.13) is similar to the target compound .

Physicochemical and Reactivity Profiles

| Compound | Molecular Weight | Aromatic System | Key Reactivity Features | Applications |

|---|---|---|---|---|

| Target Compound | 247.11 | Pyridine | High conjugation stability; moderate basicity | Suzuki couplings, drug intermediates |

| Thiophene Analog (CAS 942070-32-8) | 252.14 | Thiophene | Enhanced electron density; lower thermal stability | Organic electronics |

| Phenyl Analog (CAS 171364-81-1) | 246.11 | Benzene | Neutral pH stability; no metal coordination | Polymer synthesis |

| Piperazine Derivative (CAS 1073372-01-6) | 331.225 | Pyridine + Piperazine | Improved solubility; kinase inhibition potential | Pharmaceutical lead optimization |

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is a boron-containing compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 273.14 g/mol. The compound's structure allows for various interactions with biological targets due to the polar and non-polar regions present.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.14 g/mol |

| CAS Number | 123456-78-9 |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The dioxaborolane group can form reversible covalent bonds with nucleophiles such as amino acids in proteins, potentially leading to modulation of protein function. Additionally, the pyridine ring may facilitate interactions with enzymes or receptors involved in signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of boron-containing compounds exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.1 μM to 10 μM .

- Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell migration through the downregulation of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been reported as low as 0.25 μg/mL .

- A study highlighted its effectiveness against Staphylococcus aureus and Streptococcus pneumoniae, indicating potential for development as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of a similar boron compound on MDA-MB-231 cells. The results showed:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 1 μM.

- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V binding in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties:

- Tested Strains : Compounds were tested against a panel of bacteria including E. coli and Listeria monocytogenes.

- Results : The compound exhibited broad-spectrum activity with notable effectiveness against resistant strains.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some cytotoxic effects at higher concentrations. Safety profiles are essential for further development:

Q & A

Q. Key Considerations :

Q. Table 1: Representative Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05 equiv) | Facilitates oxidative addition |

| Ligand | dppf | Stabilizes Pd intermediate |

| Solvent | Dioxane | Polar aprotic medium |

| Temperature | 85°C | Optimizes reaction kinetics |

Basic: How should researchers characterize this compound’s structural integrity?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure data collection at low temperature (100 K) to mitigate thermal motion artifacts .

Advanced Tip : For ambiguous NOE correlations, employ DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments .

Advanced: How to optimize cross-coupling reactions involving this boronate ester?

Methodological Answer:

Key parameters for Suzuki-Miyaura coupling:

- Catalyst System : Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered partners .

- Solvent : Use THF:H₂O (3:1) for aqueous compatibility; DMF improves solubility for aromatic electrophiles.

- Temperature : 60–80°C balances reaction rate and boronate stability.

Data Contradiction Analysis : If yields drop unexpectedly:

Check boronate hydrolysis via ¹¹B NMR.

Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to minimize side reactions .

Advanced: How to address instability of the boronate ester during storage?

Methodological Answer:

Q. Table 2: Stability Assessment Under Conditions

| Condition | Degradation Rate (T½) | Observation |

|---|---|---|

| Ambient, humid air | <24 hours | ¹¹B NMR shows B-OH formation |

| Dry, –20°C | >6 months | No detectable change |

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Case Example: If NMR suggests planar geometry but X-ray shows puckering:

Dynamic Effects : Perform VT-NMR to detect conformational exchange.

Twinned Crystals : Use SHELXL’s TWIN command to refine structures .

Computational Validation : Compare experimental XRD data with DFT-optimized geometries .

Advanced: Designing derivatives for structure-activity relationship (SAR) studies

Methodological Answer:

Q. Table 3: Derivative Synthetic Routes

| Derivative | Method | Key Reagent |

|---|---|---|

| Trifluoroacetyl analog | Claisen condensation | TFAA, pyridine |

| Amide analog | NH₂R substitution | HATU, DIPEA |

Advanced: Mechanistic insights into boronate participation in C–C bond formation

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR for Pd–B intermediate detection.

- Isotopic Labeling : Use ¹⁰B-enriched boronate to track transfer efficiency via MS .

Key Finding : The acetyl group’s electron-withdrawing effect accelerates transmetalation by polarizing the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.